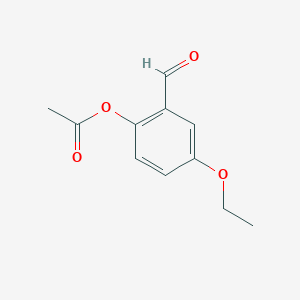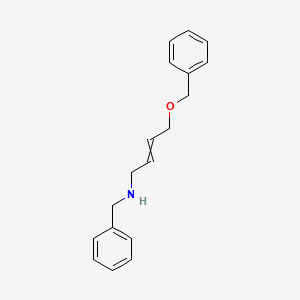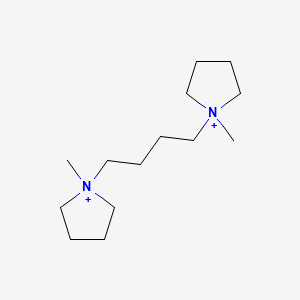
Pyrrolidinium, 1,1'-(1,4-butanediyl)bis[1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-]: is a chemical compound characterized by the presence of two pyrrolidinium rings connected by a butanediyl bridge. This compound is part of the broader class of ionic liquids, which are salts in the liquid state at relatively low temperatures. Ionic liquids have garnered significant interest due to their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] typically involves the reaction of a secondary amine with an α,ω-dibromoalkane. For instance, equimolar amounts of a secondary amine and 1,4-dibromobutane can be subjected to microwave irradiation in the presence of potassium carbonate. This reaction is conducted in water, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production methods for this compound often leverage the same synthetic routes but on a larger scale. The use of microwave irradiation and potassium carbonate ensures high yield and purity, making the process efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is used as a solvent and catalyst in various reactions due to its ionic nature and stability .
Biology: In biological research, this compound is used to study the effects of ionic liquids on biological systems, including their potential as antimicrobial agents .
Medicine: In medicine, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is being explored for its potential use in drug delivery systems due to its ability to solubilize various pharmaceutical compounds .
Industry: Industrially, this compound is used in the manufacture of advanced materials, including polymers and nanomaterials, due to its unique solvation properties .
Mécanisme D'action
The mechanism of action of Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] involves its interaction with molecular targets through ionic interactions and hydrogen bonding. These interactions can alter the physical and chemical properties of the target molecules, leading to various effects. For example, in biological systems, this compound can disrupt cell membranes, leading to antimicrobial activity .
Comparaison Avec Des Composés Similaires
- Pyrrolidinium, 1-ethyl-3-methyl-
- Pyrrolidinium, 1-butyl-3-methyl-
- Pyrrolidinium, 1-hexyl-3-methyl-
Comparison: Compared to these similar compounds, Pyrrolidinium, 1,1’-(1,4-butanediyl)bis[1-methyl-] is unique due to its butanediyl bridge, which imparts distinct physical and chemical properties. This structural feature enhances its stability and solvation abilities, making it particularly useful in various applications .
Propriétés
Numéro CAS |
140681-31-8 |
|---|---|
Formule moléculaire |
C14H30N2+2 |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
1-methyl-1-[4-(1-methylpyrrolidin-1-ium-1-yl)butyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C14H30N2/c1-15(9-3-4-10-15)13-7-8-14-16(2)11-5-6-12-16/h3-14H2,1-2H3/q+2 |
Clé InChI |
BOBPMDMJXJMYRQ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCCC1)CCCC[N+]2(CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
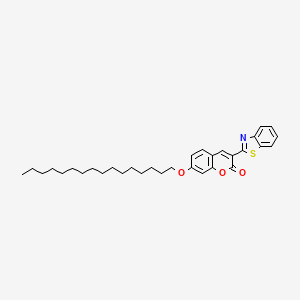

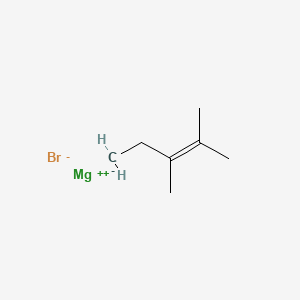
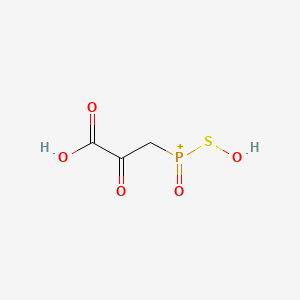
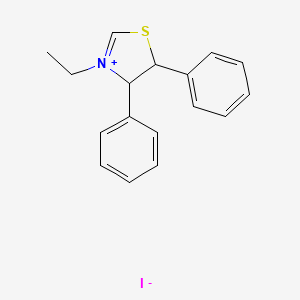
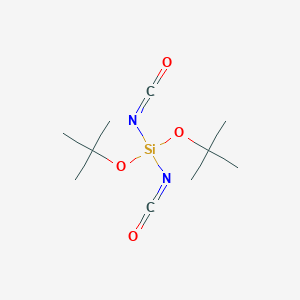
![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
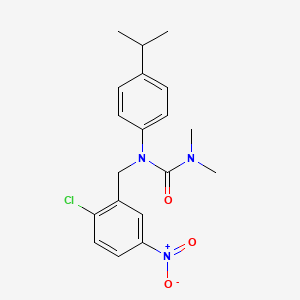
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
